Cas no 3343-15-5 ((8β)-n-(1-hydroxyethyl)-6-methyl-9,10-didehydroergoline-8-carboxa Mide)

(8β)-n-(1-hydroxyethyl)-6-methyl-9,10-didehydroergoline-8-carboxa Mide structure
3343-15-5 structure
상품 이름:(8β)-n-(1-hydroxyethyl)-6-methyl-9,10-didehydroergoline-8-carboxa Mide
CAS 번호:3343-15-5
MF:C18H21N3O2
메가와트:311.378244161606
CID:1457653
PubChem ID:94842968

(8β)-n-(1-hydroxyethyl)-6-methyl-9,10-didehydroergoline-8-carboxa Mide 화학적 및 물리적 성질

이름 및 식별자

    • (8β)-n-(1-hydroxyethyl)-6-methyl-9,10-didehydroergoline-8-carboxa Mide
    • Lysergic acid alpha-hydroxyethylamide
    • Lysergic acid methyl carbinolamide
    • N-(alpha-Hydroxyethyl)lysergamide
    • (S)-9,10-Didehydro-N-(1-hydroxyethyl)-6-methylergoline-8beta-carboxamide
    • Ergoline-8-carboxamide, 9,10-didehydro-N-(1-hydroxyethyl)-6-methyl-, (8-beta)-
    • Lysergamide, N-(1-hydroxyethyl)- (7CI)
    • (8beta)-N-(1-hydroxyethyl)-6-methyl-9,10-didehydroergoline-8-carboxamide
    • Lysergic acid alpha-hydroxyethylamide; Lysergic acid methyl carbinolamide; N-(alpha-Hydroxyethyl)lysergamide; (S)-9,10-Didehydro-N-(1-hydroxyethyl)-6-methylergoline-8beta-carboxamide; Ergoline-8-carboxamide, 9,10-didehydro-N-(1-hydroxyethyl)-6-methyl-, (8-beta)-; Lysergamide, N-(1-hydroxyethyl)- (7CI); (8beta)-N-(1-hydroxyethyl)-6-methyl-9,10-didehydroergoline-8-carboxamide
    • 9,10-Didehydro-N-[(S)-1-hydroxyethyl]-6-methylergoline-8β-carboxamide
    • Lysergic acid 1-hydroxyethylamide
    • Lysergic acid α-hydroxyethylamide
    • N-(1-Hydroxyethyl)lysergamide
    • Einecs 222-086-0
    • DTXSID10955057
    • SCHEMBL3190210
    • (6aR,9R)-N-(1-hydroxyethyl)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
    • N-(1-Hydroxyethyl)-6-methyl-9,10-didehydroergoline-8-carboximidic acid
    • 3343-15-5
    • Lysergamide, N-(1-hydroxyethyl)-
    • NS00047807
    • AKOS040752813
    • 인치: 1S/C18H21N3O2/c1-10(22)20-18(23)12-6-14-13-4-3-5-15-17(13)11(8-19-15)7-16(14)21(2)9-12/h3-6,8,10,12,16,19,22H,7,9H2,1-2H3,(H,20,23)/t10?,12-,16-/m1/s1
    • InChIKey: WYTJZJPVCDWOOI-WPJLSRQMSA-N
    • 미소: C(NC(O)C)(=O)[C@@H]1C=C2C3=C4C(C[C@]2(N(C1)C)[H])=CNC4=CC=C3

계산된 속성

  • 정밀분자량: 311.16337692g/mol
  • 동위원소 질량: 311.16337692g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 3
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 23
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 520
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 3
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 68.4Ų
  • 소수점 매개변수 계산 참조값(XlogP): 1.9

(8β)-n-(1-hydroxyethyl)-6-methyl-9,10-didehydroergoline-8-carboxa Mide 관련 문헌

추천 기사

추천 공급업체
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Taizhou Jiayin Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Taizhou Jiayin Chemical Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Baoji Haoxiang Bio-technology Co.Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Nanjing Jubai Biopharm
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Nanjing Jubai Biopharm